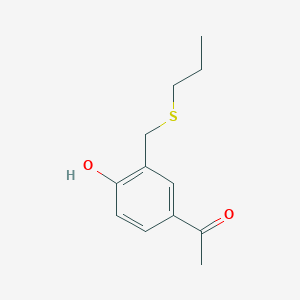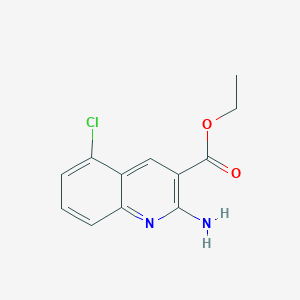
Ethyl 2-amino-5-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of o-aminobenzophenones with diethylmalonate under base-catalyzed conditions to form ethyl-2-oxoquinoline-3-carboxylates. Subsequent chlorination using phosphorus oxychloride (POCl3) yields the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedlander condensations followed by chlorination. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature and reagent concentrations .
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Ethyl 2-amino-5-chloroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
作用機序
The mechanism of action of ethyl 2-amino-5-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth .
類似化合物との比較
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2-aminoquinoline-3-carboxylate
- Ethyl 2-amino-5-bromoquinoline-3-carboxylate
Uniqueness
Ethyl 2-amino-5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 5-position enhances its antibacterial and antimalarial properties compared to other similar compounds .
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 2-amino-5-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChIキー |
KYEWIQWPNMHKIJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


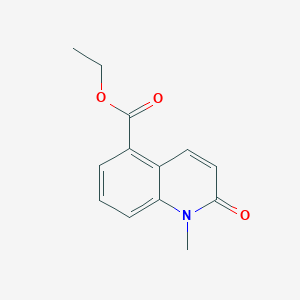
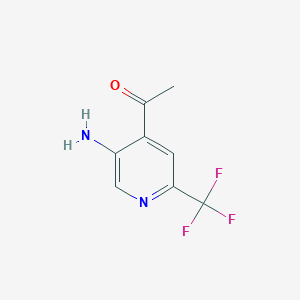
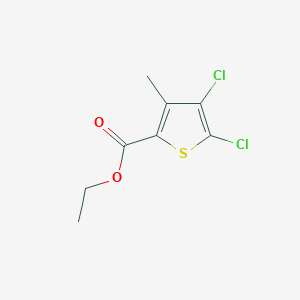
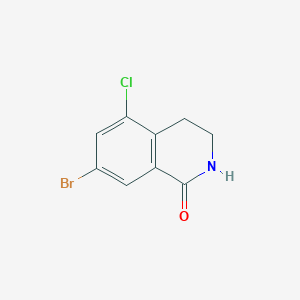
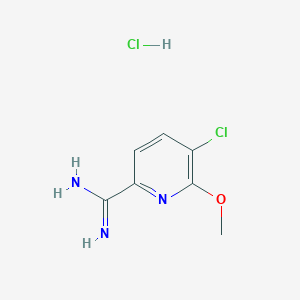
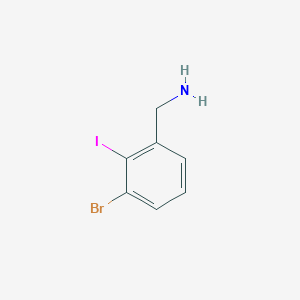
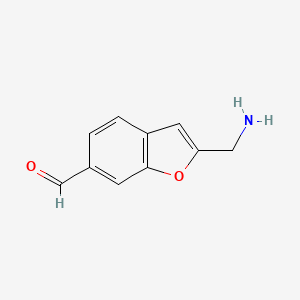
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
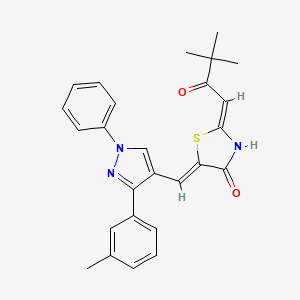
![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
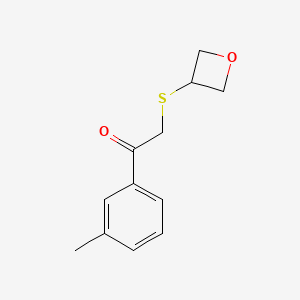
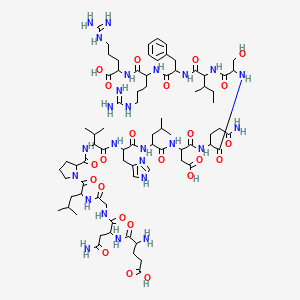
![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
